Safapryn

Description

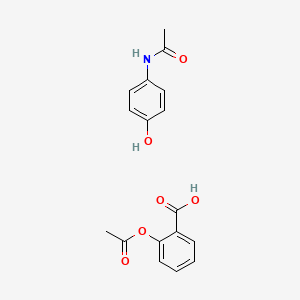

Safapryn is a combination pharmaceutical formulation containing acetylsalicylic acid (ASA) and paracetamol (acetaminophen), designed with an enteric coating to minimize gastric irritation . Developed for managing inflammatory conditions such as chronic polyarthritis, its dual mechanism combines ASA’s anti-inflammatory and antiplatelet effects with paracetamol’s analgesic properties. The enteric coating delays aspirin release until the small intestine, theoretically reducing gastric mucosal damage . Clinical studies from the 1970s demonstrated its efficacy in reducing pain and inflammation, with a safety profile comparable to high-dose salicylates .

Properties

CAS No. |

51900-85-7 |

|---|---|

Molecular Formula |

C17H17NO6 |

Molecular Weight |

331.32 g/mol |

IUPAC Name |

2-acetyloxybenzoic acid;N-(4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C9H8O4.C8H9NO2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-6(10)9-7-2-4-8(11)5-3-7/h2-5H,1H3,(H,11,12);2-5,11H,1H3,(H,9,10) |

InChI Key |

ZDPCIXZONVNODH-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O |

Other CAS No. |

51900-85-7 |

Synonyms |

acetaminophen-aspirin mixture safapryn Veganine |

Origin of Product |

United States |

Comparison with Similar Compounds

Efficacy

Table 1: Efficacy Comparison in Inflammatory Conditions

- Key Findings: this compound’s dual-action formulation showed 73% symptom improvement in rheumatoid arthritis, comparable to phenylbutazone but with fewer gastrointestinal (GI) side effects under normal dosing .

Pharmacokinetics

Table 2: Pharmacokinetic Parameters

- Paracetamol absorption from this compound remains consistent with standalone formulations (85–90% bioavailability), ensuring reliable analgesic effects .

Table 3: Adverse Event Profile

- Key Findings: this compound’s enteric coating reduces GI toxicity under normal use, but overdoses (e.g., 67 tablets ingested) can cause gastric perforation due to mechanical abrasion of the coating, as seen in a fatal case involving a coin .

Clinical Utility and Limitations

- Advantages of this compound :

- Limitations: Overdose risks negate enteric coating benefits due to mechanical disruption . No significant advantage over newer NSAIDs (e.g., bumadizone) in safety or efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.